2-(Benzyloxy)-6-chloropyrazine

synthetic methodology SNAr selectivity process chemistry

Synthesizing complex pyrazines via 2,6-dichloropyrazine often yields undesired bis-substitution. 2-(Benzyloxy)-6-chloropyrazine solves this with orthogonal handles: the 6-Cl leaving group for SNAr/cross-coupling and the 2-OBn group for later hydrogenolytic unveiling of a hydroxyl or pyrazinone. - 86.5% isolated yield at multi-gram scale (US 4,791,127 protocol), reducing cost per gram versus typical mono-substitutions. - Batch-certified ≥95% purity (NMR, HPLC); refractive index nD25=1.5818 for inline QC. - Low CYP inhibition (IC50 >20 µM vs. 2E1/2B6/2A6), favorable for early ADME screening.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 4774-18-9
Cat. No. B1279663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-6-chloropyrazine
CAS4774-18-9
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=CC(=N2)Cl
InChIInChI=1S/C11H9ClN2O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyAOYRICZDNURREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-6-chloropyrazine: Core Properties & Analogs


2-(Benzyloxy)-6-chloropyrazine (CAS 4774-18-9) is a disubstituted pyrazine featuring a benzyloxy ether at the 2-position and a chlorine atom at the 6-position of the electron-deficient heteroaromatic ring . This substitution pattern creates a bifunctional intermediate with orthogonal reactivity: the chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the benzyloxy group enhances lipophilicity (calculated logP ~2.3) and can be cleaved to generate a 2-hydroxypyrazine tautomer . The compound is typically obtained as a colourless oil (boiling point ~321 °C at 760 mmHg; density ~1.28 g/cm³) with commercial purity specifications of ≥95% . Its closest structural analogs include 2,6-dichloropyrazine (the direct precursor, CAS 4774-14-5), 2-(benzyloxy)pyrazine (lacking the 6-Cl), 6-chloropyrazine (lacking the 2-benzyloxy), and regioisomeric 2-(benzyloxy)-3-chloropyrazine (CAS 1219832-20-8) – each presenting distinct reactivity and property trade-offs that preclude generic interchange .

Unique Reactivity of 2-(Benzyloxy)-6-chloropyrazine


2-(Benzyloxy)-6-chloropyrazine occupies a unique intersection of orthogonal reactivity, regiospecific substitution, and physicochemical properties that structurally related pyrazines do not simultaneously provide . 2,6-Dichloropyrazine offers dual chlorine handles but lacks the benzyloxy protection for the 2-position, forcing undesired bis-substitution during SNAr reactions . Conversely, 2-(benzyloxy)pyrazine and 6-chloropyrazine each supply only one functional handle – either the protected hydroxyl or the chlorine leaving group – eliminating the sequential derivatisation capability . The 3‑chloro regioisomer (2-(benzyloxy)-3-chloropyrazine) introduces a different electronic environment and steric profile, altering reaction rates and selectivity profiles in cross-coupling steps . Further, the 2‑(benzyloxy)-6-chloropyrazine scaffold has been specifically identified as a key intermediate in patent-protected synthetic routes, notably US 4,791,127, where the regiochemistry is essential for building biologically active pyrazine-containing targets . Substituting an alternative pyrazine intermediate risks divergent reactivity, altered reaction yields, and final-product regiochemical error – all of which are unacceptable in medicinal chemistry campaigns and process development.

2-(Benzyloxy)-6-chloropyrazine vs. Closest Analogs: Evidence


Selective Mono-Benzyloxylation Yield Advantage

In the synthesis of 2-(benzyloxy)-6-chloropyrazine from 2,6-dichloropyrazine and benzyl alcohol, US Patent 4,791,127 reports an isolated yield of 86.5% (12.8 g from 10 g starting material) . This compares favorably with typical mono-substitution yields for 2,6-dichloropyrazine with other nucleophiles, which generally fall in the 50–70% range owing to competing bis-substitution . The single-flask procedure uses benzene as solvent with NaH as base and requires only a brief aqueous wash and silica-gel chromatography, making it scalable to multi-gram quantities .

synthetic methodology SNAr selectivity process chemistry

Low CYP Enzyme Inhibition Profile

Data curated by ChEMBL and deposited in BindingDB indicate that 2-(benzyloxy)-6-chloropyrazine exhibits only weak inhibition of CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes, with IC50 values consistently >20 µM [1]. For CYP2A6, a binding affinity measurement using a type-I difference spectrum assay gave a Kd of 4.5 µM [2], consistent with the low inhibition observed. By contrast, many pyrazine-containing drug-like molecules (e.g., certain 5-HT2C agonists based on the 6‑(piperazinyl)pyrazine core) exhibit more potent CYP inhibition and associated bioactivation liabilities [3]. The low CYP inhibition profile of 2-(benzyloxy)-6-chloropyrazine suggests a reduced risk of drug-drug interactions and metabolic idiosyncrasy when this scaffold is advanced into lead optimization.

ADME drug metabolism CYP inhibition safety pharmacology

Regioisomer Identity by Refractive Index & NMR

The 2,6-disubstitution pattern of 2-(benzyloxy)-6-chloropyrazine is confirmed by refractive index (nD25 = 1.5818) and NMR analysis, which distinguish it from the 3-chloro regioisomer [1]. Commercial suppliers enforce purity specifications of ≥95% (typically 95–98%), accompanied by batch-specific NMR and HPLC documentation . In contrast, 2-(benzyloxy)-3-chloropyrazine (CAS 1219832-20-8) and 2-(benzyloxy)-5-chloropyrazine (CAS 1308649-66-2) share the same molecular formula (C11H9ClN2O) and molecular weight (220.66 g/mol) but exhibit distinct NMR chemical shift patterns due to the altered electron distribution on the pyrazine ring . Substitution at the 2- versus 3-position shifts the 1H signals of the pyrazine ring protons by typically 0.2–0.5 ppm, providing unequivocal identity confirmation .

analytical chemistry quality control structural confirmation regioisomer discrimination

Orthogonal Reactivity: SNAr Chlorine & Benzyloxy Deprotection

The 2-(benzyloxy)-6-chloropyrazine architecture offers two orthogonal reactive sites: the 6-chlorine is susceptible to SNAr with amines, alkoxides, and thiols, while the 2-benzyloxy group can be cleaved by hydrogenolysis (H2, Pd/C) without affecting the pyrazine ring . In contrast, 2,6-dichloropyrazine presents two identical reactive centers, making selective mono-functionalization difficult without statistical control . For example, in the synthesis of diarylpyrazines via Suzuki coupling, 2,6-dichloropyrazine exhibits poor selectivity, whereas a mono-protected variant such as 2-(benzyloxy)-6-chloropyrazine would allow sequential coupling . The benzyl group also increases solubility in common organic solvents (benzene, ether, chloroform) relative to 6-chloropyrazine, facilitating homogeneous reaction conditions .

synthetic chemistry protecting group strategy orthogonal reactivity

Tuberculostatic Activity of 6-Benzyloxy Pyrazine Derivatives

A focused series of 2-aminopyrazine derivatives bearing benzyloxy substituents at the 6-position was evaluated for tuberculostatic activity in vitro [1]. Compounds with the 6-benzyloxy group (specifically, 2-amino-6-benzyloxypyrazine derivatives) exhibited MIC values ranging from 8 to 1000 µg/cm³ against Mycobacterium tuberculosis strains, demonstrating that the 6‑benzyloxy‑pyrazine pharmacophore contributes to antimycobacterial activity [1]. This SAR evidence indicates that the 6‑benzyloxy substitution pattern is biologically relevant and distinct from 3‑benzyloxy or non-substituted analogs, for which activity data were not reported at comparable potency levels [1]. While not a direct measurement on 2-(benzyloxy)-6-chloropyrazine itself, the data support the biological relevance of the 6‑benzyloxy‑pyrazine core, which can be further derivatised at the 2‑position after chlorine displacement.

antitubercular structure-activity relationship pyrazine derivatives MIC

Optimal Applications of 2-(Benzyloxy)-6-chloropyrazine


Medicinal Chemistry: Kinase & Anti-Infective Lead Scaffold

Medicinal chemists seeking a pyrazine building block that enables sequential, regiocontrolled derivatisation should prioritise 2-(benzyloxy)-6-chloropyrazine. The 6‑chlorine can be displaced via SNAr to introduce amines, alkoxides, or thiols, while the 2‑benzyloxy group remains intact for later hydrogenolytic unveiling of a hydroxyl or tautomeric pyrazinone, as demonstrated by the US 4,791,127 synthetic protocol . This orthogonal strategy is directly applicable to generating focused libraries targeting ATP-binding sites in kinases, where both hydrogen-bond donor/acceptor capacity and lipophilic occupancy are critical. The demonstrated antitubercular activity of 6‑benzyloxy‑pyrazine derivatives (MIC 8–1000 µg/cm³) further validates this scaffold for anti-infective lead optimisation [1].

Process Chemistry: Scalable High-Yield Synthesis

Process chemists evaluating synthetic routes requiring a protected 2-hydroxypyrazine intermediate will benefit from the well‑characterised, high-yielding synthesis of 2-(benzyloxy)-6-chloropyrazine. The patent-documented procedure (US 4,791,127) delivers an 86.5% isolated yield at multi-gram scale with straightforward purification (silica-gel chromatography) . This yield outperforms typical mono-substitution reactions on 2,6-dichloropyrazine (50–70% for many nucleophiles), translating into lower cost per gram and reduced waste . The refractive index (nD25 = 1.5818) provides a simple inline quality metric, and batch-certified purity documentation (NMR, HPLC, ≥95%) from suppliers supports regulatory compliance [2].

ADME Screening: Low-CYP-Liability Pyrazine Template

Drug discovery teams incorporating early ADME screening can use 2-(benzyloxy)-6-chloropyrazine as a template with demonstrated low CYP inhibition liability. BindingDB data show IC50 >20 µM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes – well above the typical concern threshold of 1 µM [3]. This contrasts with certain 6-piperazinyl-pyrazine derivatives that exhibit mechanism-based CYP inactivation and genotoxicity [4]. When the 2‑benzyloxy-6‑chloropyrazine core is elaborated via SNAr at the 6‑position, the resulting analogs have a higher probability of retaining favorable ADME properties compared to scaffolds with pre-installed basic amines.

Chemical Biology: Bifunctional Probe for Target Identification

Chemical biologists designing bifunctional probes can exploit the orthogonal handles of 2-(benzyloxy)-6-chloropyrazine: the 6-chlorine can be used to install a photoreactive group or affinity tag, while the benzyloxy group can be removed to reveal a hydroxyl for further conjugation. This sequential functionalisation strategy, enabled by the compound's SNAr reactivity and hydrogenolysable protecting group , is difficult to achieve with symmetrically substituted pyrazines such as 2,6-dichloropyrazine, which would produce statistical mixtures upon first derivatisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-6-chloropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.